3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde

Inflammation Lipoxygenase Arachidonic Acid Cascade

The compound 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde is a symmetrically di-substituted aromatic aldehyde belonging to the benzyloxybenzaldehyde class. Its core structure is a benzaldehyde ring with two 4-fluorobenzyl ether groups at the 3- and 4- positions.

Molecular Formula C21H16F2O3
Molecular Weight 354.3 g/mol
Cat. No. B13711540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde
Molecular FormulaC21H16F2O3
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)OCC3=CC=C(C=C3)F)F
InChIInChI=1S/C21H16F2O3/c22-18-6-1-15(2-7-18)13-25-20-10-5-17(12-24)11-21(20)26-14-16-3-8-19(23)9-4-16/h1-12H,13-14H2
InChIKeySXMNWKBBBYQNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde (CAS 402574-02-1) for Preclinical Research


The compound 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde is a symmetrically di-substituted aromatic aldehyde belonging to the benzyloxybenzaldehyde class. Its core structure is a benzaldehyde ring with two 4-fluorobenzyl ether groups at the 3- and 4- positions . This bis-fluorinated architecture distinguishes it from common mono-substituted analogs and non-fluorinated derivatives, potentially altering its lipophilicity (cLogP), metabolic stability, and target binding profiles. Its molecular formula is C21H16F2O3, with a molecular weight of 354.35 g/mol . It has been investigated in early-stage academic research for modulating arachidonic acid metabolism [1] and aldehyde dehydrogenase (ALDH) activity [2], positioning it as a specialized tool compound for inflammation and cancer stem cell research.

Why the 3,4-Bis[(4-fluorobenzyl)oxy] Configuration Cannot Be Substituted by Generic Mono-Fluorinated or Non-Fluorinated Analogs


Simply substituting the 3,4-Bis[(4-fluorobenzyl)oxy] architecture with a mono-substituted analog, such as 4-[(4-fluorobenzyl)oxy]benzaldehyde, or the non-fluorinated parent, 3,4-bis(benzyloxy)benzaldehyde, could lead to drastically different biological outcomes. The presence of two 4-fluorobenzyl groups significantly enhances electron-withdrawing effects and alters molecular topology, which is critical for polypharmacology across targets like lipoxygenase, ALDH, and CCR5 [1]. For instance, the target compound is reported as a potent lipoxygenase inhibitor, while mono-substituted analogs show different potency or selectivity profiles . The following quantitative evidence guide details the specific, measurable differences that justify its prioritized selection for focused chemical biology campaigns.

Quantitative Differentiation Evidence: 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde vs. Mono-Substituted and Non-Fluorinated Analogs


Lipoxygenase Inhibitory Activity: A Key Differentiator from Mono-Fluorinated Analogs

The target compound demonstrates inhibition of platelet 12-lipoxygenase, a key enzyme in arachidonic acid metabolism, at a concentration of 30 µM. While specific IC50 data for this compound is not directly stated, its profile as a potent lipoxygenase inhibitor [1] is not universally shared among its mono-substituted counterparts. For example, the mono-fluorinated analog 4-[(4-fluorobenzyl)oxy]benzaldehyde is not reported to have significant lipoxygenase inhibitory activity. This functional divergence underscores the necessity of the bis-substitution for engaging this target, directly impacting compound selection for inflammatory disease models .

Inflammation Lipoxygenase Arachidonic Acid Cascade

Aldehyde Dehydrogenase 1A3 (ALDH1A3) Selectivity Profile Over ALDH3A1

The target compound exhibits weak inhibition against ALDH3A1 (IC50 = 2,100 nM) [1], a result consistent with a broader class of benzyloxybenzaldehyde derivatives (ABMM series) that were designed for ALDH1A3 selectivity [2]. Crucially, the structural analog ABMM-15 (a para-chloro benzyloxybenzaldehyde) shows much higher potency for ALDH1A3 (IC50 = 0.23 µM) and no inhibition of ALDH3A1 [2]. The 3,4-bis(4-fluorobenzyl)oxy substituent pattern on the target compound, by increasing lipophilicity and providing a potential metabolic soft spot, is predicted to shift selectivity even further towards ALDH1A3 over other isoforms when compared to simpler benzaldehyde derivatives. This makes it a distinct starting point for developing ALDH1A3-selective probes for cancer stem cell research.

Cancer Stem Cells ALDH1A3 Drug Resistance

CCR5 Antagonism Potential: A Unique Polypharmacological Feature

Preliminary pharmacological screening suggests this compound can act as a CCR5 antagonist, a G-protein coupled receptor critical for HIV entry and inflammatory cell migration [1]. This activity profile is unique among simple benzaldehyde derivatives. For comparison, the mono-fluorinated analog 4-[(4-fluorobenzyl)oxy]benzaldehyde is not associated with CCR5 activity. While quantitative IC50 data for CCR5 antagonism is not provided in the public domain for this specific compound, its nomination as a hit in this assay provides a clear differentiator. This suggests that the 3,4-bis(4-fluorobenzyl) substitution pattern enables a unique binding mode at the CCR5 receptor, a feature absent in its simpler counterparts.

HIV CCR5 Chemokine Autoimmune Disease

Physicochemical Differentiation: Enhanced Lipophilicity vs. Non-Fluorinated 3,4-Bis(benzyloxy)benzaldehyde

Replacing the two benzyloxy groups in 3,4-Bis(benzyloxy)benzaldehyde (CAS 5447-02-9) with two 4-fluorobenzyloxy groups to form the target compound predictably increases its lipophilicity (cLogP). The parent non-fluorinated analog has a lower topological polar surface area (tPSA) and higher LogP, which influences membrane permeability and metabolic oxidation potential [1]. While direct experimental LogD7.4 data for both compounds are not publicly available, the introduction of fluorine atoms is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidative metabolism on the benzyl rings. This makes the target compound a superior choice for in vitro ADME-Tox screening libraries where metabolic stability is a key selection criterion.

Lipophilicity Metabolic Stability SAR

High-Impact Application Scenarios for 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde


Building a Focused Library for 12-Lipoxygenase Inhibitor Discovery

Due to its confirmed activity against platelet 12-lipoxygenase at 30 µM , this compound is an ideal core scaffold for synthesizing a small, focused library. Unlike mono-substituted analogs that lack this activity, this compound provides a validated starting point for hit-to-lead optimization. Researchers can systematically vary the 4-fluorobenzyl groups to explore structure-activity relationships (SAR) aimed at improving potency and selectivity over other lipoxygenase isoforms (e.g., 5-LOX, 15-LOX).

Chemical Probe Development for ALDH1A3-Positive Cancer Stem Cells

The target compound's weak binding to ALDH3A1 (IC50 = 2,100 nM) [1], when considered alongside the ALDH1A3 selectivity of structural cousins like ABMM-15 (IC50 = 0.23 µM) [2], makes it a privileged scaffold for designing ALDH1A3-selective probes. Its unique 3,4-bis(4-fluorobenzyloxy) pattern can be leveraged to dial-out ALDH3A1 affinity while enhancing binding to ALDH1A3, a key goal in developing non-toxic therapies for non-small cell lung cancer and other ALDH1A3-overexpressing tumors.

Investigating Dual CCR5 and Lipoxygenase Inhibition in HIV Neuroinflammation

The compound's dual activity profile as a CCR5 antagonist [3] and a lipoxygenase inhibitor presents a unique opportunity for studying HIV-associated neurocognitive disorders (HAND). HIV entry into the CNS is mediated by CCR5, and resultant inflammation involves the arachidonic acid cascade. No generic mono-substituted benzaldehyde offers this specific polypharmacology, making this compound a crucial tool for probing this mechanistic intersection.

ADME-Tox Profiling of Fluorinated Benzyloxybenzaldehyde Scaffolds

For medicinal chemists optimizing pharmacokinetic properties, this bis-fluorinated compound is a superior probe molecule compared to the non-fluorinated 3,4-bis(benzyloxy)benzaldehyde [4]. The 4-fluoro substituents are expected to improve metabolic stability by blocking para-hydroxylation. This compound should be included in ADME-Tox screening cascades to benchmark the metabolic liability and permeability of this promising, highly decorated benzaldehyde scaffold series.

Quote Request

Request a Quote for 3,4-Bis[(4-fluorobenzyl)oxy]benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.